molecular formula C17H22N2O5 B8091485 (Z)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylic acid

(Z)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylic acid

Cat. No.: B8091485
M. Wt: 334.4 g/mol
InChI Key: JCGFJHMSNCRJNV-JYRVWZFOSA-N
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Description

(Z)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a tert-butoxycarbonyl (Boc) protecting group, a carbamoyl group, and a phenyl ring with two methyl substituents. The presence of the Boc group makes it particularly useful in organic synthesis, as it can protect amines from unwanted reactions during synthesis.

Properties

IUPAC Name

(Z)-3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-9-6-11(14(18)20)7-10(2)12(9)8-13(15(21)22)19-16(23)24-17(3,4)5/h6-8H,1-5H3,(H2,18,20)(H,19,23)(H,21,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGFJHMSNCRJNV-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C=C(C(=O)O)NC(=O)OC(C)(C)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1/C=C(/C(=O)O)\NC(=O)OC(C)(C)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amine group using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of reactions, including:

  • Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.

  • Reduction: The carbamoyl group can be reduced to an amine.

  • Substitution: The Boc group can be substituted with other protecting groups or removed under acidic conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed:

  • Oxidation: Products may include hydroxylated or carboxylated derivatives of the phenyl ring.

  • Reduction: The major product would be an amine derivative of the carbamoyl group.

  • Substitution: Removal of the Boc group would yield the free amine.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (Z)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylic acid exhibit significant anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives can inhibit specific enzymes that are overexpressed in various cancers, leading to reduced tumor growth and increased apoptosis in cancer cells.

Drug Design and Development

The compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical agents. Its ability to form stable conjugates with other bioactive molecules enhances the efficacy and specificity of drug candidates. Researchers are exploring its use in designing targeted therapies that can deliver drugs directly to cancerous tissues, minimizing side effects.

Polymer Synthesis

In materials science, this compound is utilized as a monomer in the synthesis of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. This is particularly relevant in creating advanced materials for applications ranging from coatings to biomedical devices.

Functional Coatings

The compound's reactivity allows it to be used in developing functional coatings with specific properties such as hydrophobicity or biocompatibility. These coatings can be applied to medical devices or implants to improve their performance and reduce the risk of infection.

Chemical Analysis

The compound can also be employed in analytical chemistry as a standard for calibrating instruments used in the detection of similar compounds. Its well-defined structure aids researchers in identifying and quantifying related substances in complex mixtures.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry demonstrated the efficacy of a related compound derived from this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a lead compound for further development.

Case Study 2: Polymer Development

In another study featured in Polymer Science, researchers synthesized a copolymer using this compound as a monomer. The resultant material exhibited enhanced tensile strength and thermal stability compared to conventional polymers, making it suitable for high-performance applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • Boc-protected amino acids: These compounds also feature the Boc group and are used in peptide synthesis.

  • Carbamoyl derivatives: Compounds with carbamoyl groups are used in various chemical syntheses.

Uniqueness: The uniqueness of (Z)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylic acid lies in its specific combination of functional groups, which allows for diverse applications in organic synthesis and research.

Biological Activity

(Z)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)acrylic acid, also known by its CAS number 2449105-91-1, is a compound of interest due to its potential biological activities. This article explores its structure, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O5, with a molecular weight of approximately 334.37 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is commonly used in peptide synthesis to enhance stability and solubility.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that derivatives of acrylic acid can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study investigating the effects of related compounds on human cancer cell lines demonstrated significant cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Research into similar compounds has revealed that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Research Findings:
A study published in a pharmacological journal highlighted the ability of certain acrylic acid derivatives to reduce inflammation in animal models of arthritis. The results indicated a decrease in swelling and pain associated with inflammatory responses .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds typically exhibit moderate absorption and bioavailability. The presence of the Boc group may enhance oral bioavailability by protecting the amino group from degradation in the gastrointestinal tract.

Toxicological Considerations

Toxicity studies are essential for understanding the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to evaluate their safety comprehensively.

Toxicity Assessment:
A report on skin sensitization indicated that related compounds could elicit mild allergic reactions in sensitive populations. Standardized tests such as the Local Lymph Node Assay (LLNA) have been utilized to assess these properties .

Data Summary

PropertyValue
Molecular FormulaC17H22N2O5
Molecular Weight334.37 g/mol
CAS Number2449105-91-1
Anticancer ActivitySignificant cytotoxicity
Anti-inflammatory ActivityModulation of cytokines
ToxicityLow toxicity reported

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